Tesaglitazar - 251565-85-2

Tesaglitazar

Catalog Number: EVT-283939
CAS Number: 251565-85-2
Molecular Formula: C20H24O7S
Molecular Weight: 408.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tesaglitazar is a synthetic, orally active compound classified as a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Developed by AstraZeneca, it was initially investigated for its potential in treating type 2 diabetes and metabolic syndrome by targeting both glucose and lipid abnormalities. [, , , , , ] Although its development was discontinued due to safety concerns, Tesaglitazar remains a valuable research tool for understanding PPAR biology and its implications in various metabolic and inflammatory processes. [, , , ]

Future Directions
  • Drug Delivery Optimization: Continued development of targeted drug delivery systems, such as those utilizing nanoparticles or dendrimers, may help overcome limitations associated with Tesaglitazar's off-target effects and enable its use in specific therapeutic applications. [, ]

Conclusion:

[1] Mechanistic modelling of tesaglitazar pharmacokinetic data... https://www.semanticscholar.org/paper/aa6c25c74d4011b8cdec77a62b92124e87b9445f[2] Effect of tesaglitazar, a dual PPARα/γ agonist, on glucose and... https://www.semanticscholar.org/paper/50d1337a73aaf50ae56020bf5e1bc33541e3a7ea[3] Pharmacokinetics and metabolism of tesaglitazar, a novel... https://www.semanticscholar.org/paper/e24c7f64d7068b8f3eb7b0a4dc0eadfdc6f4f442... (references for each paper cited in the text) [] Comparative Transcriptional Network Modeling of Three... https://www.semanticscholar.org/paper/843daa3e7e1e1be35e69291832e239b0412c87a3

Pioglitazone

Compound Description: Pioglitazone is a thiazolidinedione (TZD) class of antidiabetic drug that acts as a selective agonist for peroxisome proliferator-activated receptor gamma (PPARγ) [, , , , , , , , ]. It improves glycemic control by increasing peripheral insulin sensitivity and reducing hepatic glucose production, thereby helping to preserve beta-cell function []. It has also shown modest benefits on lipid parameters [].

Relevance: Pioglitazone is often used as a comparator drug in studies investigating the efficacy and safety of Tesaglitazar, a dual PPARα/γ agonist [, , , , , , , ]. While both drugs improve glycemic control, Tesaglitazar demonstrates more significant improvements in lipid profiles compared to Pioglitazone [, , , , , , ].

Relevance: Fenofibrate serves as a point of comparison to understand the distinct pharmacological profiles of selective PPARα activation versus the dual PPARα/γ activation exhibited by Tesaglitazar [, , , , ]. Studies using both drugs help delineate the individual contributions of PPARα and PPARγ activation to the overall therapeutic effects.

Aleglitazar

Compound Description: Aleglitazar is another dual PPARα/γ agonist, similar to Tesaglitazar, investigated for its potential in treating metabolic disorders [].

Relevance: Aleglitazar's structural similarity and shared mechanism of action with Tesaglitazar provide a valuable comparative framework to understand the nuanced effects of different dual PPARα/γ agonists []. Research comparing these two compounds helps elucidate structure-activity relationships and potential differences in their safety and efficacy profiles.

Muraglitazar

Compound Description: Muraglitazar, like Tesaglitazar, is a dual PPARα/γ agonist. It was also investigated for its potential in treating type 2 diabetes but faced challenges during clinical development due to safety concerns [].

Relevance: Comparing Muraglitazar to Tesaglitazar allows researchers to understand the class effects of dual PPARα/γ agonists and the potential variations in their safety and efficacy profiles [].

Acyl Glucuronide of Tesaglitazar

Compound Description: The acyl glucuronide of Tesaglitazar is the primary metabolite of Tesaglitazar in humans []. This metabolite is formed through glucuronidation, a major metabolic pathway for Tesaglitazar.

Relevance: Understanding the formation and properties of the acyl glucuronide metabolite is crucial for characterizing the pharmacokinetic profile of Tesaglitazar []. This includes factors like absorption, distribution, metabolism, and excretion. Research on this metabolite can also shed light on potential drug interactions and individual variations in Tesaglitazar metabolism.

Source and Classification

Tesaglitazar is developed by AstraZeneca and falls under the category of thiazolidinediones, which are known for their ability to activate PPARs. The compound was initially advanced through clinical trials due to its promising effects on glucose and lipid homeostasis, although its development was later halted due to concerns regarding its safety profile compared to existing therapies .

Synthesis Analysis

Methods and Technical Details

The synthesis of tesaglitazar involves complex organic chemistry techniques. While specific proprietary methods are not publicly disclosed in detail, it generally includes the following steps:

  1. Formation of Thiazolidinedione Core: The thiazolidinedione structure is synthesized through condensation reactions involving appropriate aldehydes and thioketones.
  2. PPAR Agonist Modification: The compound is then modified to enhance its binding affinity for both PPARα and PPARγ. This typically involves the introduction of various functional groups that optimize receptor interactions.
  3. Purification: The final product undergoes purification processes such as recrystallization or chromatography to achieve the desired purity levels necessary for pharmacological studies.
Chemical Reactions Analysis

Reactions and Technical Details

Tesaglitazar's interaction with biological systems primarily involves:

  1. Binding with PPAR Receptors: Upon administration, tesaglitazar binds to PPARα and PPARγ, leading to conformational changes that activate gene transcription related to glucose and lipid metabolism.
  2. Metabolic Pathways: It undergoes hepatic metabolism primarily through cytochrome P450 enzymes, resulting in various metabolites that may also exhibit biological activity.
  3. Excretion: The metabolites are excreted primarily via urine, with a minor fraction eliminated through feces.
Mechanism of Action

Process and Data

The mechanism of action of tesaglitazar involves several key processes:

  • PPAR Activation: By activating PPARα, tesaglitazar enhances fatty acid oxidation in the liver and muscle tissues, leading to improved lipid profiles.
  • Insulin Sensitization: Activation of PPARγ improves insulin sensitivity in adipose tissue, facilitating better glucose uptake.
  • Anti-inflammatory Effects: Tesaglitazar exhibits anti-inflammatory properties by modulating cytokine production in vascular cells, potentially reducing atherogenesis .

Clinical studies have shown that tesaglitazar significantly reduces fasting plasma glucose levels, triglycerides, and total cholesterol while increasing high-density lipoprotein cholesterol levels .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Tesaglitazar is moderately soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data is not widely published but is expected to be within the range typical for similar thiazolidinediones.
Applications

Scientific Uses

Tesaglitazar has been explored primarily for its applications in:

  1. Type 2 Diabetes Management: Its dual action on glucose metabolism makes it a candidate for treating type 2 diabetes.
  2. Dyslipidemia Treatment: By improving lipid profiles, tesaglitazar can help manage dyslipidemia associated with metabolic syndrome.
  3. Cardiovascular Health: Its anti-inflammatory properties suggest potential benefits in reducing cardiovascular risks associated with diabetes .

Despite its promising applications, clinical development was halted due to concerns over weight gain and renal function implications observed during trials . Future research may focus on optimizing the safety profile while maintaining efficacy.

Molecular Pharmacology of Tesaglitazar

Dual PPARα/γ Agonist Mechanisms

Tesaglitazar (chemical formula: C₂₀H₂₄O₇S; molecular weight: 408.47 g/mol) is a dual peroxisome proliferator-activated receptor (PPAR) agonist with balanced affinity for PPARα and PPARγ subtypes. It modulates lipid and glucose metabolism by binding to these nuclear receptors, forming heterodimers with retinoid X receptors (RXR) and recruiting transcriptional coactivators [1] [9]. This dual activation simultaneously enhances insulin sensitivity (via PPARγ) and promotes fatty acid oxidation (via PPARα). In obese Zucker rats, tesaglitazar treatment significantly improved whole-body insulin action, demonstrated by:

  • 42% suppression of hepatic glucose output (HGO) during hyperinsulinemic clamps
  • 68% increase in glucose disposal rate (Rₐ)
  • Enhanced insulin-mediated suppression of free fatty acid (FFA) turnover [6]

Table 1: Metabolic Effects of Tesaglitazar in Obese Zucker Rats

ParameterObese ControlsTesaglitazar-TreatedChange (%)
Hepatic Glucose Output (μmol/kg/min)45.2 ± 3.126.3 ± 2.8*↓42%
Glucose Disposal Rate (μmol/kg/min)64.7 ± 5.2108.9 ± 8.6*↑68%
Plasma FFA Suppression (%)38 ± 682 ± 7*↑116%
Muscle Glucose UtilizationBaseline2.1-fold increase*↑110%

Data from [6]; *p<0.01 vs controls

Structural Determinants of PPAR Isoform Selectivity

The molecular structure of tesaglitazar ((2S)-2-ethoxy-3-[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]propanoic acid) enables its balanced PPARα/γ agonism. Key structural features include:

  • Carboxylate head group: Forms hydrogen bonds with Tyr314/Ser280 (PPARα) and His449/Ser289 (PPARγ), stabilizing helix 12 in active conformation [9]
  • Benzylsulfonate tail: Engages hydrophobic pocket in PPARγ via Phe363, while methylsulfonyloxy group optimizes PPARα binding
  • Ethoxy linker: Enhances conformational flexibility for dual receptor accommodation [1] [9]

Crystallography studies reveal that tesaglitazar achieves high potency (PPARα EC₅₀ = 5 nM; PPARγ EC₅₀ = 9 nM) through superior shape complementarity in ligand-binding domains compared to earlier glitazars like muraglitazar (PPARγ EC₅₀ = 243 nM) [9]. The structural basis for its balanced activation ratio (PPARα:γ = 1:1.8) underlies its unique transcriptional signature distinct from full agonists of either subtype.

Transcriptional Regulation of Lipid and Glucose Homeostasis

Tesaglitazar co-activates PPARα- and PPARγ-responsive genes through PPAR response elements (PPREs), altering metabolic flux:

Lipid Metabolism Regulation

  • Upregulates APOA1, LPL, and CPT1B: Increases HDL formation and fatty acid β-oxidation [8]
  • Suppresses SREBP1c: Reduces hepatic de novo lipogenesis [6]
  • Increases adipose lipoprotein lipase activity by 3.2-fold, enhancing triglyceride clearance [6]

Glucose Homeostasis Modulation

  • Induces GLUT4 expression: Augments skeletal muscle glucose uptake by 2.1-fold [6]
  • Suppresses PEPCK and G6Pase: Inhibits hepatic gluconeogenesis [3]
  • Enhances adiponectin secretion: Potentiates insulin signaling cascades [7]

Table 2: Gene Expression Changes Induced by Tesaglitazar

GeneFunctionRegulationFold Change
CPT1BFatty acid transport into mitochondriaUpregulated↑2.5
LPLTriglyceride hydrolysisUpregulated↑3.2
GLUT4Glucose transporterUpregulated↑2.1
PEPCKGluconeogenesis enzymeDownregulated↓1.8

Data consolidated from [3] [6] [8]

In LDL receptor-deficient mice, these transcriptional effects reduced atherosclerosis by 59% in females independent of lipid changes, indicating direct vascular actions [3].

Mitochondrial Toxicity Pathways and PGC1α/SIRT1 Interactions

Tesaglitazar disrupts mitochondrial biogenesis through PPARα/γ-mediated inhibition of the PGC1α/SIRT1 axis:

  • PGC1α suppression: Downregulates PPARGC1A expression (45% protein reduction) and increases acetylated (inactive) PGC1α by 3.1-fold [5]
  • SIRT1 inhibition: Reduces cardiac SIRT1 expression by 60%, impairing deacetylation of PGC1α and metabolic sensors [5] [10]
  • Mitochondrial depletion: Decreases mitochondrial DNA copy number by 38% and respiratory complex IV activity by 45% in cardiomyocytes [5]

This pathway explains tesaglitazar-induced cardiac dysfunction in C57BL/6 mice (20% reduction in fractional shortening) despite improved plasma glucose and triglycerides [5] [7]. The mitochondrial toxicity is amplified in diabetic models, where resveratrol-mediated SIRT1 activation partially restores cardiac function by reactivating PGC1α [5].

Table 3: Mitochondrial Parameters After Tesaglitazar Treatment

ParameterControl MiceTesaglitazar-TreatedChange
PGC1α Protein (arbitrary units)1.0 ± 0.150.55 ± 0.08*↓45%
Acetylated PGC1α (% of total)22 ± 468 ± 7*↑209%
Mitochondrial DNA (fold change)1.0 ± 0.10.62 ± 0.09*↓38%
Cardiac Fractional Shortening (%)52.3 ± 3.141.8 ± 2.7*↓20%

Data from [5]; *p<0.01 vs controls

Mechanistically, simultaneous PPARα/γ activation creates competitive repression at the PPARGC1A promoter, as evidenced by:

  • Rosiglitazone (PPARγ agonist) normally induces PPARGC1A 2.5-fold
  • Co-administration with PPARα agonist WY-14643 completely abrogates this induction [5]

This transcriptional interference establishes a molecular basis for glitazar cardiotoxicity distinct from single PPAR agonists.

Properties

CAS Number

251565-85-2

Product Name

Tesaglitazar

IUPAC Name

(2S)-2-ethoxy-3-[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]propanoic acid

Molecular Formula

C20H24O7S

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C20H24O7S/c1-3-25-19(20(21)22)14-16-6-8-17(9-7-16)26-13-12-15-4-10-18(11-5-15)27-28(2,23)24/h4-11,19H,3,12-14H2,1-2H3,(H,21,22)/t19-/m0/s1

InChI Key

CXGTZJYQWSUFET-IBGZPJMESA-N

SMILES

CCOC(CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O

Solubility

Soluble in DMSO

Synonyms

(S)-2-ethoxy-3-(4-((4-(methylsulfonyloxy)phenethyl)oxy)phenyl)propanoic acid
(S)-2-ethoxy-3-(4-(2-(4-methylsulphonyloxyphenyl)ethoxy)phenyl)propanoic acid
2-ethoxy-3-(4-((4-(methylsulfonyloxy)phenethyl)oxy)phenyl)propanoic acid
AZ 242
tesaglitaza

Canonical SMILES

CCOC(CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O

Isomeric SMILES

CCO[C@@H](CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.